REACTION_CXSMILES
|
C(NCC(O)=O)(OCC1C2C(=CC=CC=2)C2C1=CC=CC=2)=O.NC1C=C([N+]([O-])=O)C=CC=1C(C1C=CC=CC=1)=O.[NH2:41][C:42]1[CH:61]=[CH:60][C:45]2[N:46]([CH3:59])[C:47](=[O:58])[CH:48](C)[N:49]=[C:50]([C:51]3[CH:56]=[CH:55][CH:54]=[CH:53][CH:52]=3)[C:44]=2[CH:43]=1>>[NH2:41][C:42]1[CH:61]=[CH:60][C:45]2[N:46]([CH3:59])[C:47](=[O:58])[CH2:48][N:49]=[C:50]([C:51]3[CH:56]=[CH:55][CH:54]=[CH:53][CH:52]=3)[C:44]=2[CH:43]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)NCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)C2=CC=CC=C2)C=CC(=C1)[N+](=O)[O-]
|
Name
|
7-amino-1,3-dimethyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC2=C(N(C(C(N=C2C2=CC=CC=C2)C)=O)C)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
NC1=CC2=C(N(C(CN=C2C2=CC=CC=C2)=O)C)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |